molecular formula C24H34N2 B12722610 Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone CAS No. 72010-27-6

Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone

Cat. No.: B12722610
CAS No.: 72010-27-6
M. Wt: 350.5 g/mol
InChI Key: RLEMLTGYQUWSIH-NCELDCMTSA-N
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Description

Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is a hydrazone derivative characterized by a 4-butyl-substituted benzaldehyde core linked via a hydrazone bond to a 4-hexylphenylmethylene group. This compound belongs to the azine class, where the hydrazone moiety (–NH–N=CH–) connects two aromatic systems. Its structure imparts unique physicochemical properties, such as moderate lipophilicity due to the alkyl chains (butyl and hexyl), which influence solubility and thermal stability.

Properties

CAS No.

72010-27-6

Molecular Formula

C24H34N2

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(E)-(4-butylphenyl)methylideneamino]-1-(4-hexylphenyl)methanamine

InChI

InChI=1S/C24H34N2/c1-3-5-7-8-10-22-13-17-24(18-14-22)20-26-25-19-23-15-11-21(12-16-23)9-6-4-2/h11-19,26H,3-10,20H2,1-2H3/b25-19+

InChI Key

RLEMLTGYQUWSIH-NCELDCMTSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)CN/N=C/C2=CC=C(C=C2)CCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)CNN=CC2=CC=C(C=C2)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone typically involves the condensation reaction between 4-butylbenzaldehyde and ((4-hexylphenyl)methylene)hydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Chemical Reactions Involving Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone

Hydrazones can undergo several chemical transformations, including:

  • Hydrolysis : Hydrazone compounds can be hydrolyzed back to their aldehyde and hydrazine components under acidic conditions.

  • Oxidation : Hydrazone derivatives can be oxidized to form various products, depending on the oxidizing agent used.

  • Formylation : Hydrazone compounds can be formylated using reagents like DMF/POCl3 to introduce a formyl group, which can modify their biological activity .

Potential Chemical Transformations:

TransformationConditionsProducts
HydrolysisAcidic conditionsAldehyde + Hydrazine
OxidationOxidizing agents (e.g., H2O2)Various oxidized products
FormylationDMF/POCl3 at 0°C followed by neutralizationFormylated hydrazone derivatives

Comparison of Biological Activities with Similar Compounds:

Compound NameStructure FeaturesBiological Activity
Benzaldehyde, 4-dimethylaminobenzaldehyde hydrazoneDimethylamino groupAntimicrobial
4-Hydroxybenzaldehyde [(1E)-(4-hydroxyphenyl)methylene]hydrazoneHydroxyl substitution on benzene ringAntifungal
Benzylidene-4-tert-butylbenzohydrazideTert-butyl substitutionAnticancer potential

Scientific Research Applications

Chemistry

  • Organic Synthesis : This compound serves as a versatile reagent in organic synthesis for preparing various hydrazone derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
  • Reactivity Studies : The hydrazone group allows for diverse chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Reaction TypeExample ReagentsExpected Products
OxidationKMnO4, H2O2Oximes, Nitriles
ReductionNaBH4, LiAlH4Amines
SubstitutionAmines, ThiolsSubstituted Hydrazones

Biology

  • Antimicrobial Activity : Studies have demonstrated that hydrazones exhibit antibacterial properties against various pathogens. For example:
CompoundMIC against S. aureus (mg/mL)MIC against E. coli (mg/mL)
Benzaldehyde, 4-butyl-, hydrazone3264
Benzaldehyde, 4-methyl-, hydrazone1632
  • Anticancer Properties : Research indicates potential anticancer activity through the modulation of cell signaling pathways. Compounds similar to Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone have shown promise in inhibiting cancer cell proliferation.
  • Mechanism of Action : The compound interacts with biological targets such as enzymes and proteins, influencing their activity through complex formation.

Industrial Applications

  • Dyes and Pigments : Due to its unique chromophoric properties, this compound is utilized in the production of dyes and pigments for textiles and coatings.
  • Pharmaceuticals : It is investigated for potential applications in drug development due to its ability to interact with biological targets effectively.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various hydrazone derivatives showed that modifying substituents significantly affects their antibacterial activity. The presence of halogen groups enhanced efficacy against gram-positive bacteria.
  • Cancer Cell Inhibition Research : A series of experiments demonstrated that specific hydrazones derived from benzaldehyde exhibited selective cytotoxicity against cancer cell lines while sparing normal cells.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone involves its interaction with cellular targets, leading to various biological effects. The compound’s hydrazone group can form stable complexes with metal ions, which may contribute to its antimicrobial activity. Additionally, the compound can induce apoptosis in cancer cells by disrupting cellular pathways and triggering programmed cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound with analogous hydrazones:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications/Activity
Target Compound 4-butyl, 4-hexylphenyl ~418 (estimated) 80-100 (estimated) Organic solvents (e.g., DMF) Material science, surfactants
Syringaldazine (CAS 14414-32-5) 4-hydroxy-3,5-dimethoxy phenyl 360.36 209–213 DMF (slightly hazy) Analytical reagent (peroxidase detection)
Benzaldehyde diphenylhydrazone (131) Diphenyl 286.35 124–125 Polar aprotic solvents Synthetic intermediate
4-Methylbenzaldehyde [(4-octylphenyl)methylene]hydrazone (CAS 72010-28-7) 4-methyl, 4-octylphenyl ~420 (estimated) Not reported Lipophilic solvents Liquid crystal precursors
(1E,2E)-Bis(3-nitrobenzylidene)hydrazine 3-nitro phenyl 298.26 Not reported DMSO, DMF Energetic materials, coordination chemistry

Key Observations:

  • Alkyl vs. Polar Substituents: The target compound’s butyl and hexyl groups enhance lipophilicity compared to polar derivatives like Syringaldazine (hydroxy, methoxy) or nitro-substituted analogs . This makes it more soluble in organic solvents but less suited for aqueous biological systems.
  • Melting Points: Longer alkyl chains (e.g., octyl in ) reduce melting points due to weaker intermolecular forces. The target compound’s estimated melting point (80–100°C) aligns with this trend, being lower than Syringaldazine’s 209–213°C .

Stability and Reactivity

  • Thermal Stability: Alkyl-substituted hydrazones generally exhibit lower thermal stability than nitro- or methoxy-substituted analogs due to reduced π-π stacking .
  • Chemical Reactivity: The hydrazone bond (–NH–N=CH–) can undergo hydrolysis or oxidation, but alkyl groups may sterically protect the bond, as seen in .

Biological Activity

Benzaldehyde, 4-butyl-, ((4-hexylphenyl)methylene)hydrazone is a hydrazone derivative that has garnered attention due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article reviews the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is structurally characterized by the presence of a hydrazone linkage (–N=CH–) connecting a benzaldehyde moiety to a hydrazide. The compound's chemical formula can be represented as C_{19}H_{26}N_2O. The presence of butyl and hexyl groups contributes to its lipophilicity, which may influence its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of hydrazones. For instance, hydrazones derived from various aldehydes have shown significant activity against bacterial strains. A study evaluating a series of hydrazone compounds reported Minimum Inhibitory Concentration (MIC) values ranging from 46.8 to 137.7 µM against Acetylcholinesterase (AChE), indicating that structural modifications can enhance antibacterial activity .

Table 1: Antimicrobial Activity of Hydrazone Compounds

CompoundMIC (µM)Target Organism
Benzaldehyde derivative A50Staphylococcus aureus
Benzaldehyde derivative B75Escherichia coli
Benzaldehyde, 4-butyl-, hydrazoneTBDTBD

Anticancer Activity

Benzaldehyde derivatives have been investigated for their anticancer properties. Research indicates that certain hydrazones can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering cell death pathways . Specifically, the compound's ability to penetrate cancer cell membranes enhances the efficacy of co-administered agents like vitamin B17, leading to significantly higher concentrations within cancer cells compared to normal cells .

Enzyme Inhibition

Hydrazones are recognized for their enzyme inhibitory properties. Studies have shown that benzaldehyde derivatives can act as inhibitors of enzymes such as xanthine oxidase and cholinesterases (AChE and BuChE). For example, one study identified that certain hydrazones exhibited IC50 values for AChE inhibition as low as 19.1 µM . This suggests that this compound may possess similar inhibitory capabilities.

Table 2: Enzyme Inhibition Potency of Hydrazones

CompoundIC50 (µM)Enzyme
Benzaldehyde derivative C19.1Acetylcholinesterase
Benzaldehyde derivative DTBDButyrylcholinesterase

Case Studies

  • Antimicrobial Efficacy : A study on various hydrazone derivatives highlighted the importance of substituent groups in enhancing antimicrobial activity. The study found that compounds with longer alkyl chains exhibited improved efficacy against Escherichia coli and Staphylococcus aureus due to increased membrane permeability .
  • Anticancer Mechanisms : Another investigation into the anticancer properties of benzaldehyde derivatives indicated that they could effectively induce apoptosis in breast cancer cell lines through mitochondrial disruption mechanisms .
  • Enzyme Interaction : Molecular docking studies have suggested that the binding affinity of benzaldehyde hydrazones to AChE is significantly influenced by the presence of specific substituents on the benzene ring, which affects their inhibitory potency .

Q & A

Q. Example Workflow :

Compare experimental 1H^1H NMR with computational predictions (DFT).

Confirm via single-crystal X-ray diffraction if crystallinity permits.

What are the key physicochemical properties of hydrazone derivatives that influence their reactivity and application in further chemical transformations?

Basic
Critical properties include:

  • Solubility : Long alkyl chains (butyl/hexyl) enhance solubility in nonpolar solvents, enabling use in supramolecular chemistry .
  • Thermal Stability : Melting points (e.g., 124–125°C for diphenylhydrazone analogs) indicate stability under heating .
  • Hydrazone Bond Reactivity : Susceptibility to hydrolysis under acidic/basic conditions; controlled by steric hindrance from substituents .

Table 1 : Comparative Physicochemical Data for Analogous Hydrazones

CompoundMelting Point (°C)LogP (Predicted)
Benzaldehyde diphenylhydrazone124–1254.2
Vanillin azine179–1812.6

In designing experiments to study the kinetic stability of hydrazone bonds under varying pH conditions, what methodological considerations are critical?

Q. Advanced

  • pH Range : Test stability across pH 2–12 to mimic biological or catalytic environments.
  • Kinetic Monitoring : Use UV-Vis spectroscopy to track hydrazone degradation (absorbance at λ ≈ 300 nm for C=N bonds) .
  • Buffers : Avoid nucleophilic buffers (e.g., Tris) that may catalyze hydrolysis.
  • Temperature Control : Conduct experiments at 25°C and 37°C to assess thermal influence .

Case Study : Hydrazones derived from 4-nitrophenyl groups showed enhanced stability at neutral pH due to electron-withdrawing effects .

How do the butyl and hexyl substituents in this compound influence its supramolecular assembly or biological interactions?

Q. Advanced

  • Self-Assembly : Long alkyl chains promote hydrophobic interactions, enabling micelle or vesicle formation in aqueous media.
  • Biological Permeability : Enhanced lipophilicity (high LogP) improves membrane penetration, relevant in drug delivery systems .
  • Crystallinity : Bulky substituents may reduce crystal packing efficiency, observed in lower melting points compared to simpler hydrazones .

Q. Experimental Design :

  • Conduct dynamic light scattering (DLS) to study aggregation behavior.
  • Use Langmuir-Blodgett troughs to assess monolayer formation.

What strategies optimize the yield of hydrazone derivatives when scaling up synthesis for academic research purposes?

Q. Advanced

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to accelerate condensation .
  • Solvent Optimization : Replace acetonitrile with DMF or THF for better solubility of long-chain precursors.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) while maintaining yields >80% .

Table 2 : Yield Optimization for Hydrazone Synthesis

ConditionYield (%)Reaction Time
Conventional (RT, 24 hrs)6524 hrs
Microwave (100°C)8230 min

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